molecular formula C23H25N5O2 B6505043 N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide CAS No. 923687-62-1

N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide

Cat. No.: B6505043
CAS No.: 923687-62-1
M. Wt: 403.5 g/mol
InChI Key: PLOIFPNIGCOWBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide is a pyrimidine-based small molecule featuring a 4-methyl-6-morpholinyl-substituted pyrimidine core linked via an amino group to a para-substituted phenyl ring, which is further connected to a 2-phenylacetamide moiety.

Key structural attributes:

  • Pyrimidine core: Substituted at the 4-position with a methyl group and at the 6-position with morpholine, a polar, water-solubilizing moiety.
  • Aniline linker: Connects the pyrimidine to the acetamide group, providing conformational flexibility.

Properties

IUPAC Name

N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-17-15-21(28-11-13-30-14-12-28)27-23(24-17)26-20-9-7-19(8-10-20)25-22(29)16-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3,(H,25,29)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOIFPNIGCOWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of action of N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide is not well-defined. It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Comparison with Similar Compounds

Structural and Functional Insights

Pyrimidine Core Modifications :

  • The target compound’s 6-morpholinyl group enhances solubility compared to ’s chlorophenyl/dimethoxyphenyl derivatives, which are more lipophilic (logP ~4.0–5.0 estimated) . Morpholine’s polarity reduces logD (3.95 in ’s benzamide analogue) while maintaining membrane permeability .
  • ’s fluorophenyl/methoxyphenyl substitutions introduce electron-withdrawing and donating groups, influencing binding affinity and metabolic stability .

2-Phenylacetamide offers a balance of lipophilicity and steric bulk compared to ’s benzamide (higher logP) or ’s thienylacetamide (reduced aromatic stacking) .

Biological Activity :

  • ’s chlorophenyl-pyrimidine derivatives exhibit antimicrobial activity, suggesting the pyrimidine scaffold’s versatility .
  • Morpholine-containing compounds (e.g., ) are often designed for kinase inhibition (e.g., PI3K/mTOR pathways) due to morpholine’s ability to occupy hydrophobic pockets and form H-bonds .

Key Research Findings

  • Synthetic Yields : Morpholine-substituted pyrimidines (e.g., ) are synthesized in moderate yields (30–40%), whereas acetamide derivatives () achieve higher yields (58–66%) due to optimized coupling conditions .
  • Solubility vs. Potency : The target compound’s morpholine group likely improves aqueous solubility over ’s lipophilic analogues, though this may come at the cost of reduced cell permeability .
  • Thermodynamic Stability : highlights intramolecular H-bonding in pyrimidine derivatives, which stabilizes conformation and may enhance target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.